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Compound of Interest

Compound Name: N-(cyclohex-1-en-1-yl)formamide

Cat. No.: B1364924 Get Quote

An In-depth Technical Guide to N-(cyclohex-1-en-1-yl)formamide: Structure, Properties, and

Synthetic Utility

Introduction
N-(cyclohex-1-en-1-yl)formamide is a cyclic enamide, a class of organic compounds

characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen

also being part of an amide functionality. Enamides represent a unique and valuable class of

synthetic intermediates, occupying a crucial position between the high reactivity and hydrolytic

instability of enamines and the more inert nature of simple olefins or amides.[1][2] Their fine-

tuned balance of stability and reactivity makes them powerful building blocks in modern organic

synthesis.[3]

This technical guide offers a comprehensive exploration of N-(cyclohex-1-en-1-yl)formamide,

designed for researchers, scientists, and drug development professionals. It delves into the

molecule's core structural and chemical properties, spectroscopic signature, synthesis, and

diverse reactivity, providing the foundational knowledge necessary for its effective application in

complex molecule synthesis.
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The chemical identity and behavior of N-(cyclohex-1-en-1-yl)formamide are dictated by its

unique structural arrangement, which combines a cyclic olefin with a formamide group.

1.1. Core Structural Features

IUPAC Name: N-(cyclohex-1-en-1-yl)formamide[4]

CAS Number: 40652-40-2[4]

Molecular Formula: C₇H₁₁NO[4]

Molecular Weight: 125.17 g/mol [4]

The structure features a six-membered cyclohexene ring, with the enamine double bond

positioned between C1 and C2. The nitrogen atom of the formamide group is directly attached

to C1 of the ring.

Caption: Chemical structure of N-(cyclohex-1-en-1-yl)formamide.

1.2. Resonance and Electronic Effects

A key feature governing the reactivity of enamides is the delocalization of the nitrogen lone pair

across the π-system. This resonance reduces the nucleophilicity of the nitrogen atom and the

β-carbon compared to a simple enamine, thereby increasing the molecule's stability.

Caption: Key resonance contributors for N-(cyclohex-1-en-1-yl)formamide.

1.3. Physicochemical Data Summary

The following properties provide insight into the molecule's behavior in various chemical

environments.
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Property Value Reference

Molecular Weight 125.17 g/mol [4]

XLogP3-AA (Lipophilicity) 1.2 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
1 [4]

Topological Polar Surface Area 29.1 Å² [4]

Exact Mass 125.084063974 Da [4]

Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of N-(cyclohex-1-en-
1-yl)formamide. The following data are predicted based on established principles of organic

spectroscopy.[5][6][7][8][9]
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Spectroscopy Feature
Predicted Chemical

Shift / Frequency
Notes

¹H NMR Vinyl Proton (C=CH) δ 5.5 - 6.5 ppm

Appears as a multiplet

due to coupling with

adjacent allylic

protons.

N-H Proton δ 7.0 - 8.5 ppm
Broad singlet, position

is solvent-dependent.

Formyl Proton (CHO) δ 8.0 - 8.5 ppm

Singlet or doublet

depending on

rotameric

conformation.

Allylic Protons (CH₂) δ 2.0 - 2.4 ppm Multiplets.

Aliphatic Protons

(CH₂)
δ 1.5 - 1.9 ppm Multiplets.

¹³C NMR
Carbonyl Carbon

(C=O)
δ 160 - 165 ppm

Vinylic Carbon (N-C=) δ 125 - 135 ppm

Vinylic Carbon (=CH) δ 100 - 110 ppm
Shielded by the

nitrogen atom.

Allylic/Aliphatic

Carbons
δ 20 - 35 ppm

IR Spectroscopy N-H Stretch 3250 - 3350 cm⁻¹
Medium to sharp

peak.

C-H Stretch (sp²) 3020 - 3080 cm⁻¹

C-H Stretch (sp³) 2850 - 2960 cm⁻¹

C=O Stretch (Amide I) 1660 - 1680 cm⁻¹

Strong intensity.

Frequency is lowered

due to conjugation.
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C=C Stretch 1640 - 1660 cm⁻¹

Medium intensity, may

overlap with amide I

band.

Mass Spec. Molecular Ion (M⁺) m/z = 125

Key Fragments m/z = 96, 82, 67

Corresponding to loss

of formyl group (-

CHO) and subsequent

fragmentations.

Synthesis Methodologies
Several robust methods exist for the synthesis of enamides, typically starting from readily

available ketones or amides.

3.1. Synthesis from Cyclohexanone

A highly reliable and common route involves the reductive acylation of the corresponding

ketoxime. This two-step process offers good yields and selectivity.

Protocol: Two-Step Synthesis from Cyclohexanone

Oxime Formation:

To a solution of cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1

eq) and sodium acetate (1.2 eq).

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete

consumption of the ketone.

Remove the solvent under reduced pressure and extract the product with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to yield cyclohexanone oxime.

Reductive Acylation:

Dissolve the crude cyclohexanone oxime in a suitable solvent such as THF or dioxane.
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Add an acylating agent (e.g., formic acid or a mixed anhydride) and a reducing agent (e.g.,

a phosphine or a low-valent metal catalyst).[10]

Heat the reaction mixture as required (e.g., 50-80 °C) and monitor by TLC.

Upon completion, perform an aqueous workup, extract the product, and purify by column

chromatography on silica gel to afford N-(cyclohex-1-en-1-yl)formamide.

Caption: Workflow for the synthesis from cyclohexanone.

3.2. Direct N-Dehydrogenation

A more modern and atom-economical approach is the direct dehydrogenation of the

corresponding saturated amide, N-cyclohexylformamide. This method often employs

electrophilic activation of the amide followed by elimination.[1][2]

Protocol: Direct Dehydrogenation of N-cyclohexylformamide

Dissolve N-cyclohexylformamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert

atmosphere (e.g., Argon).

Add a strong, non-nucleophilic base such as LiHMDS (2.2 eq) dropwise and stir for 30

minutes.

Add triflic anhydride (Tf₂O, 1.1 eq) dropwise. The triflic anhydride serves as both an

electrophilic activator for the amide and an oxidant.[1]

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined

organic layers, and concentrate.

Purify the crude product via flash column chromatography to yield the target enamide.

Chemical Reactivity and Synthetic Applications
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Enamides are versatile substrates used in a wide array of chemical transformations, including

transition-metal catalysis, photochemistry, and asymmetric synthesis.[1][2]

Key Transformations

Resulting Structures

N-(cyclohex-1-en-1-yl)formamide

β-C(sp²)-H Functionalization
(e.g., Heck, Alkylation)

Cycloadditions
([4+2], [2+2]) Asymmetric Hydrogenation Electrophilic Addition

β-Substituted Enamides Fused Heterocyclic Systems Chiral Formamides / Amines Functionalized Cyclohexanes

Click to download full resolution via product page

Caption: Reactivity map of N-(cyclohex-1-en-1-yl)formamide.

β-C(sp²)-H Functionalization: The enamide motif is an excellent substrate for directed C-H

functionalization reactions. The amide group can act as a directing group in transition-metal-

catalyzed reactions (e.g., with Rh, Pd, Cu) to achieve stereoselective alkylation, alkenylation,

or imidation at the β-vinylic position.[11]

Cycloaddition Reactions: The electron-rich double bond can participate in various

cycloadditions. This includes inverse-electron-demand Diels-Alder reactions and [2+2]

cycloadditions, providing rapid access to complex, nitrogen-containing polycyclic

frameworks.[1][2]

Asymmetric Catalysis: Enamides are privileged substrates for asymmetric hydrogenation

and other enantioselective transformations. Reduction of the double bond can generate a

stereocenter, leading to valuable chiral formamides, which can be further hydrolyzed to chiral

primary amines.
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Electrophilic Additions: The double bond can react with various electrophiles (e.g., halogens,

acids). The regioselectivity of the addition is influenced by the electronic nature of the

enamide system.

Safety and Handling
Proper handling of N-(cyclohex-1-en-1-yl)formamide is crucial to ensure laboratory safety.

GHS Hazard Classification:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

P280: Wear protective gloves/eye protection/face protection.[4]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4]

General Handling:

Work in a well-ventilated fume hood.

Avoid contact with skin, eyes, and clothing.

Store in a tightly sealed container in a cool, dry place away from incompatible materials

such as strong acids, bases, and oxidizing agents.[12]

Hazardous decomposition products may include nitrogen oxides and carbon monoxide

upon thermal decomposition.[12]
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Conclusion
N-(cyclohex-1-en-1-yl)formamide is more than a simple chemical; it is a versatile and

powerful tool in the arsenal of the synthetic chemist. Its structure provides a unique electronic

profile that allows for a wide range of selective transformations. From its role in complex C-H

functionalization reactions to its use in asymmetric synthesis, this enamide serves as a

gateway to valuable nitrogen-containing molecules. A thorough understanding of its properties,

synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full synthetic

potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-(cyclohex-1-en-1-yl)formamide chemical properties
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364924#n-cyclohex-1-en-1-yl-formamide-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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